5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a piperazine-ethyl moiety linked to the sulfonamide group. The compound’s structure integrates key pharmacophoric elements:
- Piperazine-ethyl group: Improves solubility and bioavailability while enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
This compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities with antipsychotic and antihistamine agents .
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-19-25(22,23)16-6-5-15(18)24-16/h1-6,19H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWYDCMYYKNSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, such as the dopamine d4 receptor.
Mode of Action
The specific changes would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Based on its potential interaction with dopamine receptors, it may influence dopaminergic signaling pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential interaction with dopamine receptors, it may influence neuronal signaling and potentially have effects on behavior and cognition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : 373.90 g/mol
- CAS Number : 329700-82-5
This compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene Sulfonamide : The thiophene ring is sulfonated to introduce the sulfonamide functionality.
- Piperazine Substitution : A piperazine derivative is synthesized and then reacted with the thiophene sulfonamide to form the final product.
Antifungal Activity
Research indicates that compounds with similar structures exhibit antifungal properties. For example, studies on related piperazine derivatives have shown promising antifungal activity against various fungal strains, suggesting that this compound may also possess similar effects .
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors. A study highlighted that compounds containing a piperazine ring exhibited high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM for certain derivatives . This suggests potential applications in treating psychiatric disorders such as schizophrenia.
Antitumor Activity
Thiazole-containing compounds have been recognized for their antitumor properties. Similar derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for anticancer applications .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various substituted piperazines, including those with similar structural characteristics to our compound. The results demonstrated effective inhibition against Candida species, highlighting the potential of thiophene-sulfonamides in antifungal therapy .
Case Study 2: Dopamine Receptor Binding
In a comparative analysis of several piperazine derivatives, one compound exhibited selective binding to dopamine D4 receptors over D2 receptors. This selectivity is crucial for minimizing side effects associated with antipsychotic medications .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Linked Sulfonamides
- The methoxy-piperazine substitution in SB 271046 () enhances selectivity for 5-HT₆ receptors due to increased steric bulk .
Thiophene vs. Benzothiophene Cores
- Benzothiophene Derivatives : The fused benzene ring () improves π-π stacking with hydrophobic receptor pockets but may reduce aqueous solubility .
Sulfonamide Group Modifications
- Sulfamoyl vs. Piperazine : The sulfamoyl group () enhances solubility but may reduce CNS penetration due to higher polarity .
Research Findings and Trends
- Receptor Selectivity : Piperazine-containing derivatives (e.g., target compound, SB 271046) show affinity for serotonin and dopamine receptors, while benzothiophene analogs () may target ion channels .
- Solubility vs. Bioavailability: Piperazine and ethanolamine tails () improve aqueous solubility but require balanced lipophilicity for CNS uptake .
- Metabolic Stability : Pyrrolidine-pyridazine hybrids () resist cytochrome P450 oxidation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
